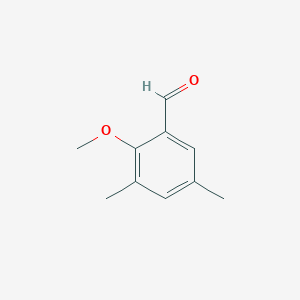

2-Methoxy-3,5-dimethylbenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Methoxy-3,5-dimethylbenzaldehyde-related compounds often involves catalytic reactions and specific conditions that favor the introduction of methoxy and methyl groups onto the benzaldehyde core. For example, the Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine demonstrates the complexity and specificity of synthesizing substituted benzaldehydes under novel cyclisation conditions (Filipan-Litvić et al., 2007). Additionally, the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal highlights another approach to synthesize derivatives of methoxybenzaldehydes (Azzena et al., 1990).

Molecular Structure Analysis

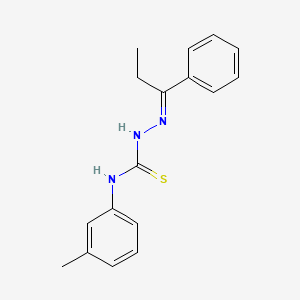

The molecular structure of 2-Methoxy-3,5-dimethylbenzaldehyde and its derivatives is determined using spectroscopic techniques and crystallography, revealing the spatial arrangement of atoms and the presence of specific functional groups. Studies like the one by Gomes et al. (2018), which examined the crystal structures and Hirshfeld surfaces of methoxybenzaldehyde oxime derivatives, provide detailed insight into the molecular conformations and intermolecular interactions that characterize these compounds (Gomes et al., 2018).

Chemical Reactions and Properties

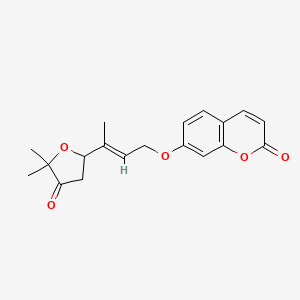

2-Methoxy-3,5-dimethylbenzaldehyde participates in various chemical reactions, leveraging the reactivity of the aldehyde group and the electron-donating effects of the methoxy and methyl groups. Reactions such as the coupling of methoxybenzaldehyde with naphthol and cyclohexane-dione illustrate the compound's utility in synthesizing complex molecules with potential applications in material science and pharmacology (Li & Wang, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

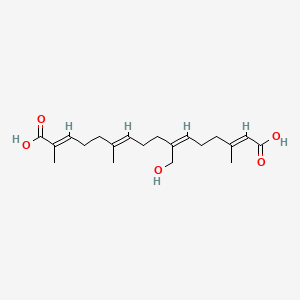

2-Methoxy-3,5-dimethylbenzaldehyde has been utilized in the synthesis of various novel compounds. For instance, it played a critical role in the first synthesis of coprinol from an indanone derivative, involving key steps like dialkylation and regioselective formation of primary -OH groups (Suresh et al., 2016). Similarly, it was involved in the unexpected formation of a substituted pyran rather than 1,4-DHP under Hantzsch reaction conditions (Filipan-Litvić et al., 2007).

Involvement in Organic Synthesis

This compound has been an integral part of various organic synthesis processes. For example, it was used in the preparation of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester through chromenylation and demethoxycarbonylation-alkylation reactions (Henry & Jacobs, 2001). It also facilitated the total synthesis of (±)-Lespeflorins A_3 through a series of reactions including C-prenylation and aldol condensation (Feng Ya, 2014).

Role in Analytical Studies

2-Methoxy-3,5-dimethylbenzaldehyde has been studied in analytical contexts as well. An example is the identification of urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine in rats, where its derivatives were analyzed (Kanamori et al., 2002).

Chemical Corrections and Developments

This compound has also been involved in chemical corrections, such as the correction to supposed tele nucleophilic aromatic substitution in synthesizing 4-methoxy-3,5-dinitrobenzaldehyde (Monk et al., 2003). It played a role in developing new synthetic methods for other dimethoxybenzaldehydes, demonstrating its versatility in organic chemistry (Zhi, 2002).

Eigenschaften

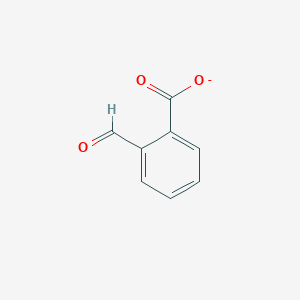

IUPAC Name |

2-methoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFJEFNETRXGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406389 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3,5-dimethylbenzaldehyde | |

CAS RN |

16313-77-2 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-methoxy-3,5-dimethylbenzaldehyde in the total synthesis of coprinol?

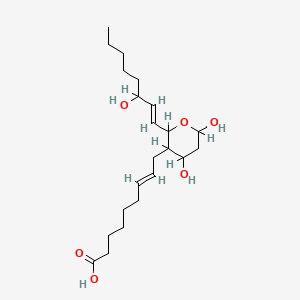

A1: 2-Methoxy-3,5-dimethylbenzaldehyde serves as the starting material in the first total synthesis of coprinol. [] The researchers chose this compound due to its structural similarities with the target molecule and its availability for further modifications. The synthesis involved several key steps, including dialkylation, Friedel-Crafts acylation, demethylation, and regioselective formation of a primary -OH group, transforming 2-methoxy-3,5-dimethylbenzaldehyde into the final product, coprinol. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)

![5-amino-1-[(3-methoxyphenyl)methyl]-N-(4-methylphenyl)-4-triazolecarboxamide](/img/structure/B1231567.png)

![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)

![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)